DLin-KC2-DMA (full name: 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1,3]-dioxolane) is an ionizable cationic lipid widely studied for its role in lipid nanoparticle (LNP) formulations used in gene delivery. [, , , , , , , , , , ] Its cationic nature at physiological pH allows for complexation with negatively charged nucleic acids like siRNA and DNA, encapsulating them within LNPs for targeted delivery into cells. [, , , , , ] DLin-KC2-DMA's structure, particularly its ionizable amine headgroup and two linoleyl lipid tails, contributes significantly to the LNP's ability to escape endosomes and release its genetic cargo into the cytoplasm, making it a crucial component for effective gene silencing and expression. [, , , , ]
DLin-KC2-DMA is a synthetic cationic lipid that plays a crucial role in the formulation of lipid nanoparticles for the delivery of nucleic acids, particularly messenger RNA and small interfering RNA. This compound has gained attention due to its enhanced efficacy compared to its predecessors, such as DLin-DMA, particularly in terms of transfection potency and biocompatibility. The compound's structure includes a dimethylamino group, which contributes to its ionizable nature, allowing it to adapt to various pH environments during delivery processes.
DLin-KC2-DMA is classified as an ionizable cationic lipid. It was developed through modifications of earlier lipid formulations aimed at improving the delivery of nucleic acids. The compound is derived from a series of modifications starting from N,N-dimethyl-3-aminopropane, leading to its current form, which has shown significant improvements in nucleic acid delivery systems .
The synthesis of DLin-KC2-DMA involves several steps, typically starting with the preparation of the amine head group followed by the introduction of hydrophobic tails. The synthesis process can include:
The resulting compound has a pKa of approximately 6.7, which allows it to be protonated under acidic conditions, enhancing its ability to interact with negatively charged nucleic acids .
DLin-KC2-DMA features a complex molecular structure characterized by:
The chemical formula for DLin-KC2-DMA can be represented as C₃₁H₅₉N₂O₂, highlighting its large hydrophobic component relative to its polar head group. The structural configuration allows for effective self-assembly into lipid nanoparticles when mixed with nucleic acids .
DLin-KC2-DMA participates in several key chemical reactions during its application in drug delivery:
These reactions are critical for the successful delivery and efficacy of therapeutic nucleic acids .
The mechanism by which DLin-KC2-DMA facilitates nucleic acid delivery involves several steps:
This multi-step process enhances the bioavailability and effectiveness of RNA-based therapeutics .
DLin-KC2-DMA exhibits several important physical and chemical properties:
DLin-KC2-DMA is primarily used in:
The rational design of ionizable lipids evolved through systematic iterations to overcome extracellular and intracellular delivery barriers:
Table 1: Evolution of Key Ionizable Lipids in LNP Technology
Lipid Generation | Example Compounds | pKa | Key Structural Features | Efficiency (ED50) |
---|---|---|---|---|
Cationic (1st gen) | DOTMA, DOTAP | >8.0 | Permanent positive charge; ester/ether linkages | Low; high toxicity |
Early Ionizable | DLin-DMA | ~6.6 | Dialkylamine head; linoleyl tails | 1.0 mg/kg (siRNA) |
Ketal-optimized | DLin-KC2-DMA | 6.0–6.2 | Ketal linker; asymmetric tails | 0.1 mg/kg (siRNA) |
Clinical Successors | DLin-MC3-DMA | 6.4–6.7 | Ester-based biodegradability | 0.01–0.03 mg/kg (siRNA) |
DLin-KC2-DMA (chemical name: 2-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylethan-1-amine; CAS: 1190197-97-7) belongs to the structurally distinct ketal-ionizable lipid subclass. Its architecture comprises three critical domains:
Table 2: Structural and Physicochemical Properties of DLin-KC2-DMA
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C₄₃H₇₉NO₂ | High carbon content enhances hydrophobicity |
Molecular Weight | 642.09 g/mol | Optimal for lipid bilayer integration |
Ionizable Group | Tertiary dimethylamine | pKa ≈ 6.2 enables pH-dependent charge shift |
Linker Chemistry | 1,3-Dioxolane (ketal) | Hydrolysis resistance; conformational rigidity |
Hydrocarbon Tails | 2 x linoleyl (C18:2) chains | Cis-double bonds enhance membrane fusion |
Solubility | ≥43.4 mg/mL in ethanol; insoluble in water | Facilitates ethanol-based LNP microfluidics |
DLin-KC2-DMA-enabled LNPs revolutionized nucleic acid delivery through three synergistic mechanisms:
Nucleic Acid Encapsulation and Stability: During LNP formulation (typically via microfluidics), DLin-KC2-DMA’s protonated state facilitates electrostatic compaction of polyanionic nucleic acids. Its linoleyl tails intercalate with helper lipids (DSPC, cholesterol, PEG-lipid), forming a protective hydrophobic shell that confers serum nuclease resistance. Cryo-EM studies reveal LNPs with DLin-KC2-DMA adopt electron-dense core structures with >90% siRNA encapsulation efficiency [2] [3].
Cellular Uptake and Endosomal Escape: At physiological pH, DLin-KC2-DMA maintains surface neutrality, minimizing opsonization and extending circulation half-life. Following cellular uptake via endocytosis, acidic endosomal environments (pH 5.0–6.0) protonate the lipid. This triggers:
Fusion-mediated pore formation enabling nucleic acid cytosolic releaseKinetic assays demonstrate DLin-KC2-DMA LNPs achieve >80% functional mRNA delivery compared to <5% for naked mRNA [2] [6] [10].
Therapeutic Applications:
Table 3: Key Ionizable Lipids in Approved and Investigational Therapies
Therapeutic Application | Ionizable Lipid | Relationship to DLin-KC2-DMA |
---|---|---|
siRNA (Onpattro®) | DLin-MC3-DMA | Direct successor with ester biodegradability |
mRNA COVID-19 Vaccines | ALC-0315 (Pfizer), SM-102 (Moderna) | pKa optimization principles derived from DLin-KC2-DMA |
Hepatic CRISPR/Cas9 | LP-01 | Incorporates ketal stabilization strategy |
T-cell CAR mRNA Delivery | C14-4 | Utilizes asymmetric tail design philosophy |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4